2-(4-chlorophenyl)-2-oxoethyl 4'-(acetyloxy)[1,1'-biphenyl]-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4’-(acetyloxy)biphenyl-4-carboxylate is a complex organic compound that features both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4’-(acetyloxy)biphenyl-4-carboxylate typically involves multiple steps. One common route includes the esterification of biphenyl-4-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4’-(acetyloxy)biphenyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and aromatic sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 4’-(acetyloxy)biphenyl-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4’-(acetyloxy)biphenyl-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Shares the biphenyl core structure but lacks the ester and chlorophenyl groups.
4-Chlorobiphenyl: Contains the chlorophenyl group but lacks the ester functionality.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 4’-(acetyloxy)biphenyl-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H17ClO5 |
---|---|
Molecular Weight |
408.8g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(4-acetyloxyphenyl)benzoate |
InChI |
InChI=1S/C23H17ClO5/c1-15(25)29-21-12-8-17(9-13-21)16-2-4-19(5-3-16)23(27)28-14-22(26)18-6-10-20(24)11-7-18/h2-13H,14H2,1H3 |
InChI Key |
CVRRJPZNUBULAU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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